Pyricarbate

Übersicht

Beschreibung

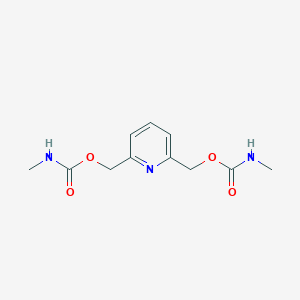

Pyricarbat, auch bekannt als Pyridinolcarbamát, ist eine synthetische chemische Verbindung mit der Summenformel C11H15N3O4 und einer molaren Masse von 253,26 g/mol . Es wurde zur Behandlung von Atherosklerose, Hyperlipidämie und thromboembolischen Erkrankungen eingesetzt . Pyricarbat ist bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften, was es in der Dermatologie für Erkrankungen wie Ekzeme, Dermatitis und Hautalterung nützlich macht .

Vorbereitungsmethoden

Die Synthese von Pyricarbat beinhaltet die Reaktion von 2,6-Pyridindimethanol mit Methylisocyanat. Die Reaktion erfolgt typischerweise unter milden Bedingungen, wobei eine Base die Bildung des Carbamatesters erleichtert . Industrielle Produktionsverfahren können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Pyricarbat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Pyricarbat kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Es kann reduziert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reduktionsmitteln.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

Pyricarbate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₅N₃O₄

- Molecular Weight : 253.25 g/mol

- Classification : Carbamate derivative

The compound features a pyridine ring and multiple functional groups that contribute to its biological activity, particularly its effectiveness as an antiatherosclerotic agent.

Therapeutic Applications

Pyricarbate has been primarily studied for its role in treating vascular health issues. Key applications include:

- Antiatherosclerotic Agent : Research indicates that this compound can improve lipid metabolism and reduce arterial plaque formation, making it beneficial for patients with atherosclerosis and hyperlipidemias .

- Vascular Health Improvement : The compound has shown promise in managing thromboembolic disorders, contributing to overall vascular health .

Case Studies and Research Findings

- Study on Lipid Metabolism : In animal models, this compound demonstrated significant reductions in serum cholesterol levels and improvements in HDL/LDL ratios, indicating its potential for managing dyslipidemia associated with cardiovascular diseases.

- Clinical Trials : Clinical trials have highlighted the mild side effects of this compound, which include localized skin reactions such as redness or itching at the application site. These findings support its safety profile compared to other treatments.

- Synthesis Methods : The primary synthesis method for this compound involves multi-step chemical reactions, including variations such as using acetic acid with pyridine or employing coupling reactions like Chan-Lam coupling. This versatility in synthesis could facilitate further research and application development.

Wirkmechanismus

Pyricarbate operates through a dual mechanism of action:

Vergleich Mit ähnlichen Verbindungen

Pyricarbat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Carbamátderivate: Diese Verbindungen teilen ähnliche chemische Strukturen und Eigenschaften, einschließlich antioxidativer und entzündungshemmender Wirkungen.

Pyricarbat zeichnet sich durch seinen zweifachen Wirkmechanismus aus, was es unter anderen dermatologischen Wirkstoffen einzigartig macht.

Biologische Aktivität

Pyricarbate, known scientifically as 2,6-pyridinedimethanol bis(methylcarbamate), is a carbamate derivative with notable biological activities, particularly in the context of vascular health. This article examines its biological activity, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₃O₄

- Molecular Weight : 253.25 g/mol

- Classification : Carbamate derivative

The structure of this compound features a pyridine ring and multiple functional groups, which contribute to its pharmacological properties. Its primary application has been in treating vascular disorders such as atherosclerosis and hyperlipidemia.

This compound exhibits its biological activity primarily through the modulation of lipid metabolism. Research indicates that it can:

- Reduce arterial plaque formation : Animal studies have demonstrated that this compound effectively lowers cholesterol levels and improves lipid profiles, thereby mitigating the risk of atherosclerosis.

- Enhance endothelial function : By improving blood flow and reducing inflammation, this compound contributes to better vascular health.

Therapeutic Applications

This compound has been investigated for various therapeutic uses:

- Antiatherosclerotic Agent : Its primary role is in the prevention and treatment of atherosclerosis by improving lipid metabolism.

- Potential Use in Hyperlipidemia : Studies suggest that this compound may help lower triglyceride levels and enhance overall lipid profiles.

Animal Studies

Research involving animal models has shown promising results regarding the efficacy of this compound in managing lipid levels:

- A study reported significant reductions in total cholesterol and low-density lipoprotein (LDL) cholesterol in rats treated with this compound compared to control groups.

- Another study highlighted its ability to reverse arterial plaque buildup in atherosclerotic mice, indicating its potential as a therapeutic agent against cardiovascular diseases.

Clinical Studies

A clinical trial involving 20 patients with advanced arteriosclerosis obliterans demonstrated that treatment with pyridinolcarbamate (a related compound) resulted in improved vascular function and reduced symptoms associated with ischemia . While not exclusively focused on this compound, these findings support the broader class of pyridine-based carbamates in vascular health.

Side Effects and Safety Profile

This compound is generally well-tolerated, with mild side effects reported. Common adverse reactions include:

- Localized skin reactions (e.g., redness or itching) at the application site.

- Gastrointestinal disturbances have been noted but are less common.

The safety profile suggests it is suitable for long-term use in managing chronic conditions like hyperlipidemia.

Comparative Analysis with Similar Compounds

To better understand this compound's unique position among carbamates, a comparison with other structurally similar compounds is useful:

| Compound | Structure Type | Primary Use |

|---|---|---|

| This compound | Carbamate | Antiatherosclerotic agent |

| Carbamazepine | Carbamate | Anticonvulsant |

| Acarbose | Alpha-glucosidase inhibitor | Diabetes management |

| Phenobarbital | Barbiturate | Seizure control |

This compound stands out due to its specific application in vascular health compared to other carbamates that target neurological or metabolic disorders.

Eigenschaften

IUPAC Name |

[6-(methylcarbamoyloxymethyl)pyridin-2-yl]methyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-12-10(15)17-6-8-4-3-5-9(14-8)7-18-11(16)13-2/h3-5H,6-7H2,1-2H3,(H,12,15)(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKQSSHBERGOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OCC1=NC(=CC=C1)COC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045708 | |

| Record name | Pyricarbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-26-4 | |

| Record name | Pyridinol carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyricarbate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyricarbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyricarbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRICARBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R511UV73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.